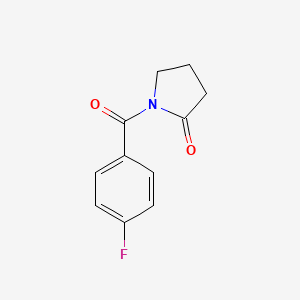

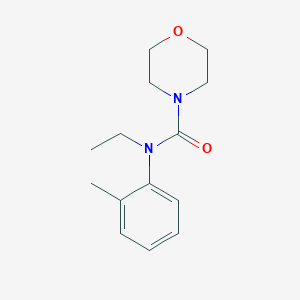

1-(4-fluorobenzoyl)-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-fluorobenzoyl)-2-pyrrolidinone, also known as 4-Fluoromethylphenidate (4F-MPH), is a psychoactive substance that belongs to the class of phenethylamine and cathinone compounds. It is a synthetic stimulant that is structurally similar to methylphenidate (Ritalin) and cocaine. 4F-MPH is commonly used as a research chemical in scientific studies due to its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of 4F-MPH is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention.

Biochemical and Physiological Effects

4F-MPH has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, which leads to increased alertness and focus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4F-MPH in lab experiments is its potential therapeutic effects. It has been shown to improve cognitive function, memory, and attention in animal models. Additionally, it has been investigated as a potential treatment for ADHD and narcolepsy. However, one of the limitations of using 4F-MPH in lab experiments is its potential for abuse. It is a psychoactive substance that can cause addiction and dependence.

Future Directions

There are several future directions for research on 4F-MPH. One area of research is the development of new therapeutic applications for the compound. It has been investigated as a potential treatment for ADHD and narcolepsy, but there may be other conditions that could benefit from its use. Additionally, more research is needed to understand the long-term effects of 4F-MPH use and its potential for abuse. Finally, the development of new synthesis methods for 4F-MPH could lead to improved purity and yield, which could facilitate further research.

Synthesis Methods

The synthesis of 4F-MPH is a complex process that involves several steps. The initial step involves the reaction between 4-fluorobenzoyl chloride and pyrrolidine in the presence of a base catalyst. This reaction results in the formation of 1-(4-fluorobenzoyl)-2-pyrrolidinone. The final step involves the purification of the product through recrystallization.

Scientific Research Applications

4F-MPH has been extensively studied for its potential therapeutic effects. It has been shown to improve cognitive function, memory, and attention in animal models. Additionally, it has been investigated as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name |

1-(4-fluorobenzoyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-5-3-8(4-6-9)11(15)13-7-1-2-10(13)14/h3-6H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHITRLRULNSNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147646 |

Source

|

| Record name | 2-Pyrrolidinone, 1-(4-fluorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106554-43-2 |

Source

|

| Record name | 2-Pyrrolidinone, 1-(4-fluorobenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106554432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(4-fluorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)

![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)

![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)

![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)

![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)

![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)